1-Benzyl-3-phenylpiperidin-4-one hydrochloride
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Overview
Description
1-Benzyl-3-phenylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C18H20ClNO and a molecular weight of 301.8 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals . It is known for its unique structure, which includes a piperidinone ring substituted with benzyl and phenyl groups.
Preparation Methods
The synthesis of 1-Benzyl-3-phenylpiperidin-4-one hydrochloride typically involves the reaction of benzyl chloride with 3-phenylpiperidin-4-one under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Industrial production methods for this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure higher yields and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-Benzyl-3-phenylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-phenylpiperidin-4-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-phenylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-Benzyl-3-phenylpiperidin-4-one hydrochloride can be compared with other similar compounds, such as:
1-Benzyl-4-piperidone: This compound lacks the phenyl group, making it less complex and potentially less effective in certain applications.
3-Phenylpiperidin-4-one: This compound lacks the benzyl group, which may affect its binding affinity and overall activity.
The uniqueness of this compound lies in its dual substitution with both benzyl and phenyl groups, which enhances its versatility and effectiveness in various research and industrial applications .
Properties
Molecular Formula |
C18H20ClNO |
---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
1-benzyl-3-phenylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C18H19NO.ClH/c20-18-11-12-19(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H |
InChI Key |
RASBOXGFLUGORD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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